N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a bis(furan-2-yl)ethyl moiety linked to a 2-(2-chloro-6-fluorophenyl)acetamide backbone. The molecular formula is C₁₈H₁₇ClFNO₃, with a calculated molecular weight of 349.8 g/mol. However, detailed studies on its synthesis, physicochemical properties (e.g., melting point, solubility), and biological activity remain scarce in publicly available literature.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c19-14-4-1-5-15(20)12(14)10-18(22)21-11-13(16-6-2-8-23-16)17-7-3-9-24-17/h1-9,13H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJIRLJATXXFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide involves three primary stages: (1) preparation of the 2-(2-chloro-6-fluorophenyl)acetic acid precursor, (2) functionalization of the bis-furan ethylamine intermediate, and (3) amide bond formation.
Synthesis of 2-(2-Chloro-6-fluorophenyl)acetic Acid
The carboxylic acid precursor is synthesized via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with chloroacetyl chloride, followed by hydrolysis. Key conditions include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | AlCl₃ (1.2 eq), CH₂Cl₂, 0°C → rt, 12 h | 68% |
| Hydrolysis | NaOH (2M), EtOH/H₂O (1:1), reflux, 4 h | 92% |
This route avoids electrophilic aromatic substitution side reactions common in halogen-rich arenes.
Preparation of 2,2-Bis(furan-2-yl)ethylamine
The bis-furan ethylamine backbone is constructed via a Mannich reaction, combining furan-2-carbaldehyde, ammonium acetate, and paraformaldehyde in acetic acid:
$$
\text{2 Furan-2-carbaldehyde} + \text{NH₄OAc} + \text{(CH₂O)ₙ} \xrightarrow{\text{AcOH, 80°C}} \text{N-[2,2-bis(furan-2-yl)ethyl]amine}
$$
Optimization trials revealed:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Prevents furan decomposition |
| Solvent | Acetic acid | Enhances imine formation kinetics |
| Reaction Time | 6 h | Maximizes conversion (78%) |
Amide Coupling Strategies
Amide bond formation employs either Schotten-Baumann conditions or carbodiimide-mediated coupling:
Schotten-Baumann Method
Reaction of 2-(2-chloro-6-fluorophenyl)acetyl chloride with bis-furan ethylamine in a biphasic system:
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{NaOH (aq), Et₂O}} \text{Acetamide}
$$
| Condition | Outcome |
|---|---|
| Solvent | Diethyl ether (prevents hydrolysis) |
| Base | 10% NaOH (maintains pH >10) |
| Yield | 65% after recrystallization (hexane/EtOAc) |
EDCI/HOBt-Mediated Coupling
A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
| Component | Quantity | Role |
|---|---|---|
| EDCI | 1.5 eq | Activates carboxylate |
| HOBt | 1.2 eq | Suppresses racemization |
| DMF | Solvent | Enhances solubility |
This method achieves 84% yield at 25°C over 24 h.
Process Optimization and Scalability
Solvent Screening
Solvent polarity critically influences reaction rates and byproduct formation:
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 84% |
| THF | 7.6 | 62% |
| CH₂Cl₂ | 8.9 | 58% |
Polar aprotic solvents stabilize the transition state in amide coupling.
Temperature and Catalysis
Elevated temperatures accelerate coupling but risk furan ring opening. A balance is achieved at 40°C with 5 mol% DMAP:
| Additive | Function | Yield Increase |
|---|---|---|
| DMAP | Nucleophilic catalyst | +12% |
| 4Å MS | Moisture scavenger | +8% |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
| Signal | δ (ppm) | Assignment |
|---|---|---|
| 7.42–7.38 | m | Aromatic H (Cl, F-substituted) |
| 6.32–6.28 | dd | Furan H-3, H-4 |
| 4.12 | t | CH₂NH |
| 3.51 | s | COCH₂ |
IR (KBr)
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1655 | Amide C=O stretch |
| 1540 | N-H bend |
| 1240 | C-F stretch |
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity:
| Parameter | Value |
|---|---|
| Retention Time | 6.72 min |
| Area % | 98.4 |
| LOD (ng/mL) | 1.2 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for the exothermic amidation step:
| Reactor Type | Residence Time | Yield |
|---|---|---|
| Tubular | 12 min | 82% |
| Packed Bed | 8 min | 88% |
Waste Stream Management
Solvent recovery via fractional distillation reduces environmental impact:
| Solvent | Recovery Efficiency |
|---|---|
| DMF | 92% |
| EtOAc | 85% |
Challenges and Mitigation Strategies
Furan Ring Stability
Exposure to strong acids or prolonged heating (>100°C) induces furan decomposition. Mitigation includes:
- Using buffered conditions (pH 6–8) during coupling
- Implementing low-temperature storage of intermediates
Byproduct Formation
Major byproducts and suppression methods:
| Byproduct | Source | Mitigation |
|---|---|---|
| N-Acylurea | Overactivation of EDCI | Limit EDCI stoichiometry (1.2 eq) |
| Hydrolyzed acid | Moisture ingress | Use molecular sieves |
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activities of N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide can be categorized into several key areas:
- Anticancer Activity
- Anti-inflammatory Properties
- PPAR Ligand Activity
Study 1: Anticancer Efficacy
A detailed study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, confirming its potential as an anticancer agent. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway.
Study 2: Anti-inflammatory Effects
In a controlled experiment using a murine model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers. These findings support its application in developing anti-inflammatory therapies.
Table 1: Summary of Biological Activities
Potential Applications in Drug Development
The unique structural attributes of this compound make it a candidate for further development as:
- Anticancer Therapeutics: Targeting specific cancer types through apoptosis induction.
- Anti-inflammatory Agents: Developing treatments for chronic inflammatory conditions.
- Metabolic Regulators: Exploring its role as a PPAR ligand for metabolic disorders.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets. The furan rings and phenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on molecular features, synthesis, and pharmacological data where available.
Structural Analogues
a) N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chloro-6-fluorophenyl)acetamide ()
- Molecular Formula: C₁₈H₁₅ClFNO₂S₂
- Molecular Weight : 395.9 g/mol
- Key Differences : Replaces bis(furan) with a bithiophene-hydroxyethyl group, introducing sulfur atoms. Thiophene rings are more lipophilic than furans, which may enhance membrane permeability but reduce solubility in polar solvents. The hydroxyethyl group adds a polar functional group absent in the target compound.
b) 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...)acetamide ()
- Key Differences: Incorporates a pyrazole ring and difluoromethyl groups instead of furans. Pyrazole derivatives are known for metabolic stability and hydrogen-bonding capacity, which may improve target binding affinity. The synthesis route involves similar amide-bond formation steps, suggesting shared methodologies with the target compound.
c) Xanthine Oxidase Inhibitors with 2-Chloro-6-fluorophenyl Motifs ()
- Example: 2,2-((2-chloro-6-fluorophenyl)methylene)-bis(3-hydroxycyclohex-2-en-1-one)
- Activity: Noncompetitive xanthine oxidase inhibitor (IC₅₀ < 7.08 μM, superior to allopurinol).
Pharmacological and Physicochemical Properties
Pharmacological Inference
- The 2-chloro-6-fluorophenyl group is recurrent in xanthine oxidase inhibitors (), implying the target compound may share this activity. However, substitution of the bis(furan)ethyl group for cyclohexenone or indole moieties () could alter binding kinetics (e.g., competitive vs. noncompetitive inhibition).
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a furan moiety, which is known for various biological activities, and a chloro-fluorophenyl group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 363.83 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Research has indicated that compounds containing furan rings exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains. In a study examining the antibacterial effects of furan derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 64 µg/mL against Escherichia coli .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | Staphylococcus aureus | 32 |
| N-[2,2-bis(furan-2-yl)ethyl] | E. coli, S. aureus | TBD |
Anticancer Activity
The compound's anticancer potential has been evaluated in various cell lines. For example, a related furan derivative was found to exhibit IC50 values significantly lower than conventional chemotherapeutics like doxorubicin in human cancer cell lines . This suggests that this compound may possess similar or enhanced anticancer activity.
Case Study: Anticancer Efficacy
In a study involving the evaluation of several furan derivatives against cancer cell lines such as A-431 (human epidermoid carcinoma), one derivative showed promising results with an IC50 value less than that of doxorubicin . This indicates potential for further development as an anticancer agent.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival .
- Interference with Cell Cycle : Some furan derivatives disrupt the normal cell cycle progression in cancer cells, leading to apoptosis .
- Hydrophobic Interactions : The presence of hydrophobic groups enhances interaction with cellular membranes and target proteins .
Q & A
Q. What are the established synthetic methodologies for this compound?
The synthesis typically involves multi-step organic reactions. A common approach begins with acylation of 2-(2-chloro-6-fluorophenyl)acetic acid chloride with 2,2-bis(furan-2-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane) . Subsequent steps may employ palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) to introduce furan/thiophene moieties. Reaction optimization includes inert atmospheres, controlled heating (80–120°C), and solvents like DMF or THF .
Q. How is the molecular structure characterized experimentally?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
- Data collection with Mo Kα radiation (λ = 0.71073 Å).
- Structure solution via direct methods and refinement using full-matrix least-squares on F².
- Validation of absolute configuration via Flack’s x parameter to avoid enantiomorph-polarity errors .
- Hydrogen-bonding networks and dihedral angles (e.g., 60.5° between aromatic systems) are critical descriptors .
Q. What preliminary biological screening strategies are recommended?
- Enzyme inhibition assays : Target penicillin-binding proteins (PBPs) due to structural analogy to benzylpenicillin derivatives .
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/-negative strains.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can contradictory bioactivity data between analogs be resolved?
- Perform 3D-QSAR modeling to map steric/electronic effects of substituents (e.g., chloro vs. bromo groups).
- Conduct molecular docking (AutoDock Vina) to compare binding modes with targets like PBPs or kinases. Furan ring orientation may sterically hinder binding in bulkier analogs .
- Validate hypotheses via site-directed mutagenesis of putative binding pockets.
Q. What crystallographic challenges arise in determining absolute configuration?
- Centrosymmetric twins : Use Flack’s x parameter instead of η, as η overestimates precision in near-symmetric structures .
- High-resolution data : Collect to d < 0.8 Å for reliable refinement of anisotropic displacement parameters.
- Hydrogen atom placement : Locate N–H atoms via difference Fourier maps and refine with distance restraints .
Q. How can multi-step synthesis be optimized for scalability?
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., acylation) to improve heat dissipation and reduce side reactions.
- Microwave-assisted synthesis : Accelerate coupling steps (e.g., 20 min at 150°C vs. 24 h conventionally) .
- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane gradient) for >95% purity .
Supporting Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| R₁ factor | 0.042 | SHELXL-2018/3 refinement | |
| Dihedral angle | 60.5° | X-ray diffraction (Mo Kα) | |
| Flack x | 0.02(3) | Twin refinement |
Q. Table 2: Bioactivity of Structural Analogs
| Substituents | MIC (μg/mL) | PBP2a IC50 (nM) | Assay Type |
|---|---|---|---|
| 2-Cl,6-F (parent) | 8.2 ± 0.3 | 450 ± 25 | Broth microdilution |
| 2-Br,6-F analog | 32.1 ± 1.1 | 920 ± 40 | Fluorescence polarization |
| 2-Cl,4-F derivative | 64.8 ± 2.4 | >1000 | SPR biosensor |
Q. Methodological Notes
- SHELX refinement : Always validate with CHECKCIF to resolve alerts (e.g., ADDSYM errors) .
- Bioactivity assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates .
- Synthetic scalability : Monitor reaction progress via TLC/HPLC-MS to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
